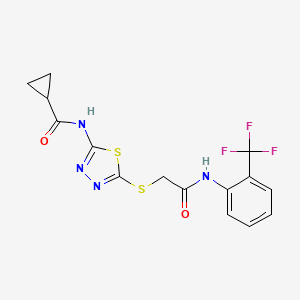![molecular formula C12H21NO4 B2522895 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 82706-45-4](/img/structure/B2522895.png)
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate is an organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the esterification of 3-methylbut-2-en-1-ol with 2-{[(tert-butoxy)carbonyl]amino}acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. The tert-butoxycarbonyl (Boc) group can be cleaved under acidic conditions, releasing the active amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester: Similar in structure but with a methoxy group instead of the Boc group.
tert-Butyl 2-aminoacetate: Lacks the 3-methylbut-2-en-1-yl group but contains the Boc-protected amino acid.
Uniqueness
3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to its combination of the Boc-protected amino acid and the 3-methylbut-2-en-1-yl ester, which provides distinct reactivity and applications in organic synthesis and research .
Eigenschaften
IUPAC Name |
3-methylbut-2-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(2)6-7-16-10(14)8-13-11(15)17-12(3,4)5/h6H,7-8H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETUDQDPHDHFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CNC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)
![2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2522817.png)
![(E)-N'-(4-(dimethylamino)benzylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2522819.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)
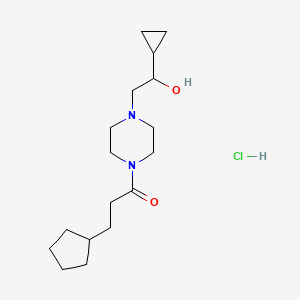
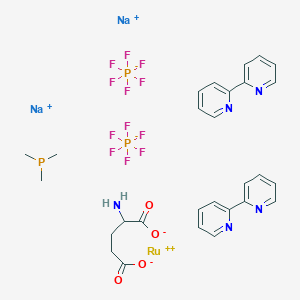
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2522825.png)
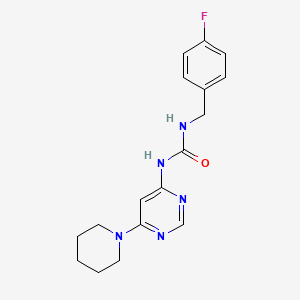
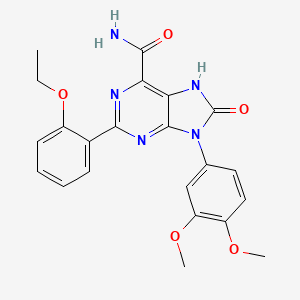
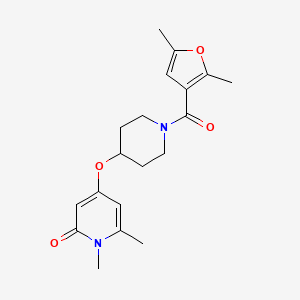
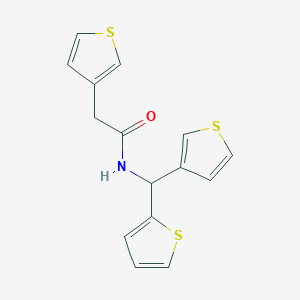
![3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2522833.png)
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2522834.png)
